4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid
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Overview
Description
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid is a compound that contains a 1,3-thiazolidin-4-one fragment, which is known for its biological activity
Mechanism of Action
Target of Action
The primary target of 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid is aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, which plays a crucial role in glucose metabolism. The inhibition of this enzyme is a key strategy in the management of complications arising from diabetes .
Mode of Action
The compound interacts with aldose reductase, inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, a process that can lead to harmful effects when uncontrolled, especially in the context of hyperglycemia in diabetes .
Biochemical Pathways
The compound affects the polyol pathway by inhibiting aldose reductase . This inhibition disrupts the conversion of glucose to sorbitol, thereby reducing the accumulation of intracellular sorbitol that can lead to osmotic damage and oxidative stress .
Pharmacokinetics
They are used as vehicles in the synthesis of valuable organic combinations .
Result of Action
The inhibition of aldose reductase by 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid can help manage hyperglycemia-related complications in diabetes . By preventing the overproduction of sorbitol, the compound can mitigate osmotic damage and oxidative stress that can lead to complications such as neuropathy, retinopathy, and nephropathy .
Biochemical Analysis
Biochemical Properties
The compound 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid exhibits a wide range of pharmacological activities . It has been found to be a potent inhibitor of the enzyme aldose reductase (ALR2) with submicromolar IC50 values . The compound interacts with key residues in the enzyme’s binding site, including His110, Trp111, Tyr48, and Leu300 .
Cellular Effects
In cellular studies, 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid has been found to exhibit low antiproliferative (cytotoxic) activity to the HepG2 cell line . This suggests that the compound may influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 4-[(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid involves binding interactions with biomolecules and changes in gene expression . The compound binds to the active site of the enzyme aldose reductase, inhibiting its activity .
Temporal Effects in Laboratory Settings
Given its potent inhibitory effects on aldose reductase, it is likely that the compound’s effects on cellular function would be observable over time in in vitro or in vivo studies .
Metabolic Pathways
Given its inhibitory effects on aldose reductase, it is likely that the compound interacts with enzymes and cofactors involved in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid typically involves the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The mixture is then stirred and cooled to 0–5°C, and the precipitate is filtered off, washed with petroleum ether, and dried at 50–60°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the activated methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of combinatorial libraries of biologically active compounds.
Biology: Exhibits antimicrobial and anti-tubercular properties.
Medicine: Potential antitumor activity and acts as an acetylcholinesterase inhibitor.
Industry: Can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanesulfonic acid
Uniqueness
4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid is unique due to its specific structure, which includes a benzoic acid moiety attached to the thiazolidinone ring. This structure imparts distinct biological activities and makes it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c13-9-6-17-11(16)12(9)5-7-1-3-8(4-2-7)10(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKTXQZCVARUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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